molecular formula CH2I2 B129776 Diiodomethane CAS No. 75-11-6

Diiodomethane

Cat. No. B129776
CAS RN: 75-11-6
M. Wt: 267.835 g/mol
InChI Key: NZZFYRREKKOMAT-UHFFFAOYSA-N
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Description

Diiodomethane (CH2I2) is a halomethane compound characterized by the presence of two iodine atoms attached to a central carbon atom, which is also bonded to two hydrogen atoms. It is known for its applications in various chemical reactions and its role in the study of reaction mechanisms and dynamics.

Synthesis Analysis

The synthesis of diiodomethane is not directly discussed in the provided papers. However, its formation as an intermediate in chemical reactions is evident. For instance, diiodomethane radical anions are formed during the electroreduction process in ionic liquids, as shown in the voltammetric investigations reported in one study . This suggests that diiodomethane can be synthesized through electrochemical methods in specific solvent systems.

Molecular Structure Analysis

The molecular structure of diiodomethane has been explored through computational studies. Theoretical calculations, such as those using density functional theory (DFT), have been employed to understand the geometry and electronic structure of diiodomethane and its isomers . These studies provide insights into the stability and reactivity of diiodomethane, as well as the nature of its isomers, such as iso-diiodomethane .

Chemical Reactions Analysis

Diiodomethane participates in various chemical reactions, including photodissociation and cyclopropanation. Photodissociation studies reveal that upon photoexcitation, diiodomethane can break one of its C-I bonds, leading to the formation of iso-diiodomethane and other intermediates . Additionally, diiodomethane is involved in cyclopropanation reactions with olefins, where isodiiodomethane is identified as the methylene transfer agent . The reactivity of diiodomethane towards nucleophilic compounds has also been studied, indicating its potential involvement in biological mechanisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of diiodomethane are closely related to its electronic structure and molecular dynamics. The electronic absorption spectrum of diiodomethane has been investigated using synchrotron radiation, revealing several Rydberg series and valence transitions . These findings are supported by time-dependent DFT calculations, which help interpret the observed transitions and vibronic features. The mutagenicity and toxicity of diiodomethane have been correlated with its reactivity towards strong nucleophiles, suggesting that its physical properties may have biological implications .

Scientific Research Applications

1. Surface Chemistry and Reaction Dynamics

Diiodomethane has been used to study molecular dynamics and reaction mechanisms on metal surfaces. Chatterjee et al. (2014) explored the interaction of diiodomethane with Cu(110) surfaces, revealing rapid thermal reactions and bond ruptures at specific temperatures (Chatterjee et al., 2014). Similarly, Guo and Zaera (2003) investigated the thermal chemistry of diiodomethane on Ni(110) surfaces, focusing on the formation of methylene surface species and subsequent production of various hydrocarbons (Guo & Zaera, 2003).

2. Atmospheric Chemistry and Photodissociation Dynamics

Diiodomethane plays a significant role in atmospheric chemistry, contributing to ozone depletion and aerosol formation. Cartoni et al. (2015) investigated its photodissociation dynamics, focusing on the I-loss channel and the formation of CH2I(+) ions (Cartoni et al., 2015). Johnson et al. (2006) studied the infrared and NIR spectrum of CH2I2 vapor, providing insights into its potential for atmospheric monitoring (Johnson, Masiello, & Sharpe, 2006).

3. Material Science and Surface Interactions

Diiodomethane's interaction with various materials has been a subject of research. Wang et al. (2014) analyzed its wetting behavior on fluorinated polymers, providing theoretical insights into surface tension and wettability (Wang et al., 2014). Cho et al. (2008) studied the contact angles of oils like diiodomethane in aqueous media, correlating their findings with protein adhesion data (Cho, Kim, & Cho, 2008).

4. Photochemistry and Spectroscopy

Diiodomethane's photochemical properties have been extensively researched. Odelius et al. (2004) conducted molecular dynamics simulations to study its photodissociation in acetonitrile solution (Odelius, Kadi, Davidsson, & Tarnovsky, 2004). Zheng and Phillips (2000) identified isodiiodomethane as a photoproduct of diiodomethane in liquid solutions, contributing to cyclopropanation reactions (Zheng & Phillips, 2000).

Safety And Hazards

Diiodomethane is harmful if swallowed and may cause respiratory irritation . It causes skin irritation and serious eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling diiodomethane .

Future Directions

The global market size of Diiodomethane is expected to grow from 2023 to 2028 . It is used in mineral density determination and as a chemical intermediate . The market is expected to expand in regions including North America, Europe, Asia Pacific, South America, and MEA .

properties

IUPAC Name

diiodomethane
Source PubChem
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InChI

InChI=1S/CH2I2/c2-1-3/h1H2
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

NZZFYRREKKOMAT-UHFFFAOYSA-N
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Canonical SMILES

C(I)I
Source PubChem
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Molecular Formula

CH2I2
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DSSTOX Substance ID

DTXSID4058784
Record name Methylene iodide
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Molecular Weight

267.835 g/mol
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Physical Description

Highly refractive liquid; Darkens on contact with light, air, and moisture; mp = 6 deg C; [Merck Index] Yellow liquid; [Hawley] Pale light yellow liquid; mp 5-6 deg C; [MSDSonline]
Record name Methylene iodide
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Vapor Pressure

1.2 [mmHg]
Record name Methylene iodide
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Product Name

Diiodomethane

CAS RN

75-11-6, 86128-37-2
Record name Diiodomethane
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Record name DIIODOMETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diiodomethane

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